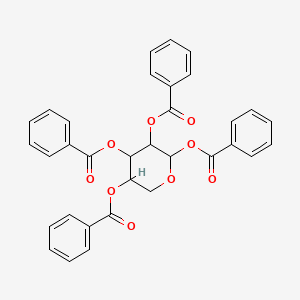
alpha-d-Arabinose tetrabenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-d-Arabinose tetrabenzoate is a derivative of arabinose, a pentose sugar This compound is characterized by the esterification of arabinose with benzoic acid, resulting in a molecule with four benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up. The key steps involve the purification of the product through recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-d-Arabinose tetrabenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzoate groups back to their corresponding alcohols.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Alpha-d-Arabinose tetrabenzoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers use it to investigate the metabolic pathways of arabinose and its derivatives.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism by which alpha-d-Arabinose tetrabenzoate exerts its effects involves the interaction of its benzoate groups with various molecular targets. These interactions can influence the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-l-Arabinose tetrabenzoate
- Beta-d-Ribopyranose tetrabenzoate
- Beta-xylopyranose tetrabenzoate
Uniqueness
Alpha-d-Arabinose tetrabenzoate is unique due to its specific stereochemistry and the presence of four benzoate groups. This configuration can result in distinct reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
30319-42-7 |
|---|---|
Formule moléculaire |
C33H26O9 |
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
Clé InChI |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



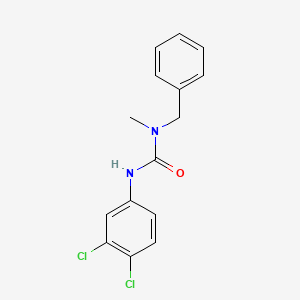
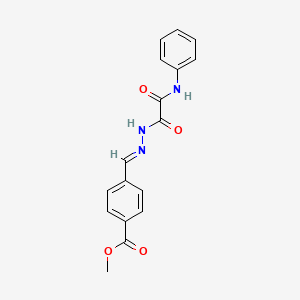

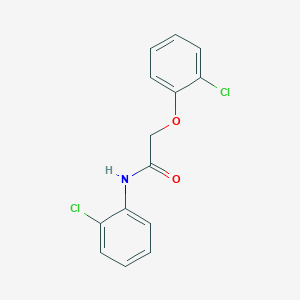

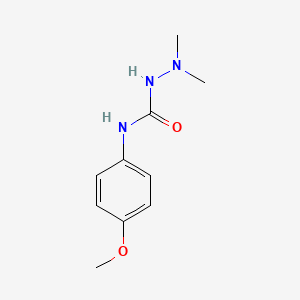


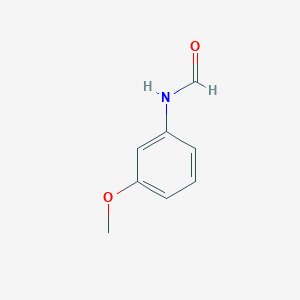

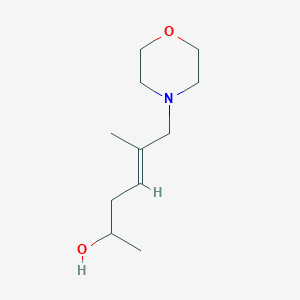
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)

